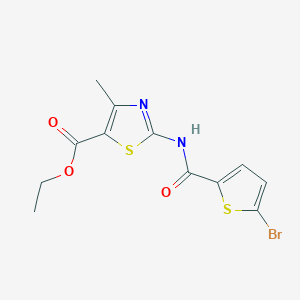

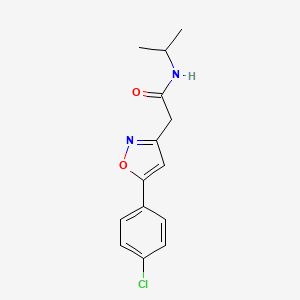

![molecular formula C16H18N4O4S2 B2671599 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 868977-00-8](/img/structure/B2671599.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylamino moiety, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were synthesized and tested for anticonvulsant activity . Another study reported the synthesis of 3-arylamino N-aryl thiophene 2-carboxamides via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of these compounds at the ground state structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the quantum chemical studies on the synthesis, characterization, and third-order nonlinear optical properties of a similar compound .Scientific Research Applications

Anticancer Applications

Compounds containing thiadiazole scaffolds, such as those synthesized in the study by Tiwari et al. (2017), demonstrate promising in vitro anticancer activity against various human cancer cell lines. These compounds, characterized by their synthesis under microwave irradiation, exhibited significant growth inhibitory properties, comparable to those of the standard drug Adriamycin. The study also included a molecular docking study to predict the action mechanism, highlighting the compounds' potential as anticancer agents due to their good oral drug-like behavior and ADMET properties (Tiwari et al., 2017).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effects on steel in acidic environments. These derivatives demonstrated superior stability and efficiency in protecting steel against corrosion, indicating their potential for industrial applications. The study emphasizes the importance of physical and chemical adsorption mechanisms in the inhibition process and discusses the correlation between experimental results and quantum chemical parameters (Hu et al., 2016).

Biological Interactions and Drug Development

Research by Song et al. (2014) on the metabolism of KRO-105714, a 2,4,5-trisubstituted 1,3-thiazole derivative with anti-atopic dermatitis activity, revealed insights into its metabolic pathways in human liver microsomes. The study identified monohydroxylated and demethylated metabolites, emphasizing the role of CYP3A4 in these processes. These findings contribute to understanding the metabolic fate of such compounds and their potential therapeutic applications (Song et al., 2014).

Synthesis and Evaluation for Antimicrobial and Anthelmintic Activities

Srivastava et al. (2005) synthesized 2-(arylidenylamino)-5-[(2-benzothiazolylthio)methyl]-1,3,4-thiadiazoles and related azetidines, evaluating their antimicrobial and anthelmintic activities. These compounds' structure-activity relationships offer valuable insights into developing new agents against microbial and helminthic infections (Srivastava et al., 2005).

Gelation Properties and Material Science Applications

Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the influence of methyl functionality and non-covalent interactions on gelation. Their work contributes to the field of material science by elucidating factors that govern the formation and stability of supramolecular gels, with potential applications in drug delivery systems and materials engineering (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, one study found that a compound displayed high protection against MES-induced seizures and clearly inhibited the NaV1.1 channel in vitro . Another study found that a compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Safety and Hazards

Future Directions

The future directions for the development of similar compounds have been suggested. For instance, a study suggested that these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-16(2,3)13(22)18-14-19-20-15(26-14)25-7-12(21)17-9-4-5-10-11(6-9)24-8-23-10/h4-6H,7-8H2,1-3H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWLWTVSASFVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

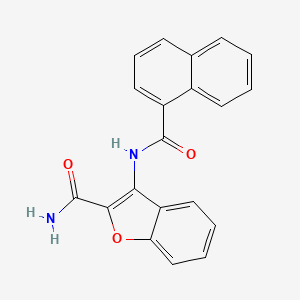

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)

![4-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B2671524.png)

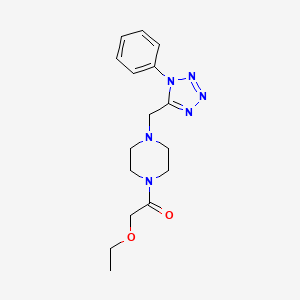

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)